molecular formula C18H19N5OS B5480540 N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide

N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B5480540
M. Wt: 353.4 g/mol
InChI Key: JLKOBGZYRLLOMO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a thiazole ring, an imidazopyrazine ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), an imidazopyrazine ring (a fused ring system containing two nitrogen atoms), and a carboxamide group (a functional group derived from carboxylic acids). These groups are likely to confer specific chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The thiazole ring, for example, can participate in various reactions such as S_NAr (nucleophilic aromatic substitution) reactions, while the carboxamide group can undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate safety precautions should be taken when handling it. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Given the interesting structure of this compound, it could be a valuable target for future research. Studies could be conducted to synthesize the compound, investigate its physical and chemical properties, and evaluate its biological activity .

Properties

IUPAC Name

N-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-3-2-4-13(7-12)18-21-14(11-25-18)8-20-17(24)15-10-23-6-5-19-9-16(23)22-15/h2-4,7,10-11,19H,5-6,8-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKOBGZYRLLOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CNC(=O)C3=CN4CCNCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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